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Aurein-2.6

Cat. No.: B1578164
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Description

Aurein-2.6 is a cationic, α-helical antimicrobial peptide (AMP) originally isolated from the skin secretions of Australian Southern Bell Frogs (Litoria aurea). This peptide is provided as a C-terminally amidated analog (GLFDIAKKVIGVIGSL-CONH2), a post-translational modification that enhances its helical stability and strengthens its interaction with anionic lipid bilayers compared to the non-amidated form. In research settings, this compound is a valuable tool for studying the mechanisms of membrane disruption. Circular dichroism (CD) and molecular dynamics (MD) simulations demonstrate that the peptide is largely unstructured in aqueous solution but adopts a stable α-helical conformation upon binding to lipid membranes. Its mechanism of action involves angled penetration into bacterial model membranes, leading to bilayer destabilization via a carpet-like or toroidal pore model, which ultimately causes cell lysis. Its primary research applications include the investigation of broad-spectrum antimicrobial activity and the exploration of its cytotoxic effects on cancer cells, attributed to the selective targeting of negatively charged membranes, a characteristic of both bacterial and cancerous cells. The product is intended for research purposes only and is not approved for any form of human, veterinary, or therapeutic use.

Properties

bioactivity

Antibacterial, Anticancer

sequence

GLFDIAKKVIGVIGSL

Origin of Product

United States

Origins and Source Identification for Mechanistic Study

Isolation of Aurein-2.6 from Litoria aurea and Litoria raniformis Skin Secretions

Aurein (B1252700) peptides, including this compound, were first isolated from the skin secretions of Litoria aurea and Litoria raniformis. mdpi.commdpi.com These species, native to Australia, are known to produce a range of aurein peptides classified into subgroups (aureins-1–5). mdpi.commdpi.com this compound has been specifically identified in the skin secretion of Litoria raniformis. bicnirrh.res.in The isolation process involves collecting the skin secretion, which contains the complex mixture of peptides and other compounds secreted by the frog's granular glands. nih.govresearchgate.netresearchgate.net

Methodologies for Peptide Extraction and Initial Enrichment

The extraction and initial enrichment of peptides from frog skin secretions typically involve several key steps aimed at obtaining a sample suitable for further purification and analysis.

Collection of Skin Secretion: Skin secretions are commonly collected using methods that stimulate the release of glandular contents without causing distress to the animal. Mild electrical stimulation of the dorsal skin surface is a frequently employed technique for this purpose. researchgate.netnih.govbioscientifica.comsemanticscholar.org This stimulation prompts the granular glands to release their secretions. researchgate.netbioscientifica.com The secreted material is then collected, often by washing the skin surface with a suitable buffer or deionized water. researchgate.netsemanticscholar.org

Extraction: Following collection, the peptides in the secretion are typically extracted. This can involve dissolving the lyophilized secretion in a solvent or buffer. Studies indicate that soaking frog skin samples in solutions like methanol, ethanol, or separation buffers containing trifluoroacetic acid/water or sodium acetate (B1210297) can be used in preliminary extraction steps. e-fas.org The goal is to solubilize the peptides from the complex mixture.

Initial Enrichment: Initial enrichment steps are performed to reduce the complexity of the crude extract and concentrate the peptide components. Solid-phase extraction (SPE) using cartridges, such as Sep-Pak C18 cartridges, is a common method for partial purification. nih.govresearchgate.net This step helps to remove salts and other hydrophilic contaminants while retaining the peptides based on their hydrophobic properties. The retained peptides are then eluted using a solvent gradient.

Chromatographic Separation: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a crucial technique used for separating the diverse peptides present in the enriched extract. nih.govresearchgate.netnih.govbioscientifica.com Octadecylsilyl-silica (C18) columns are widely used in the initial separation of the peptide components. nih.govresearchgate.net Further purification to near homogeneity can be achieved using additional RP-HPLC steps with different column chemistries, such as butylsilyl (C4) or diphenylmethylsilyl-silica columns. nih.gov The elution is typically performed using a gradient of acetonitrile (B52724) in an acidic aqueous buffer (e.g., containing trifluoroacetic acid), allowing peptides to separate based on their hydrophobicity. mdpi.com

Researchers monitor the elution process, often collecting fractions based on absorbance at a specific wavelength (e.g., 214 nm), which is characteristic of peptide bonds. These fractions are then subjected to further analysis to identify and characterize individual peptides like this compound. nih.govresearchgate.net

While specific quantitative data on this compound yield during these steps is not consistently detailed across general methodological descriptions, the process aims to isolate individual peptides from the complex skin secretion mixture for subsequent structural and functional characterization. The effectiveness of these methods is demonstrated by the successful isolation and identification of numerous peptides, including various aureins, from frog skin secretions. e-fas.orgfrontiersin.orgcanterbury.ac.nz

StepMethodology ExamplesPurpose
Secretion CollectionMild Electrical StimulationStimulate peptide release from granular glands
ExtractionDissolving lyophilized secretion, Solvent soaking (e.g., methanol, ethanol, buffer)Solubilize peptides
Initial EnrichmentSolid-Phase Extraction (e.g., Sep-Pak C18 cartridges)Partial purification, remove contaminants
Primary Separation (HPLC)Reversed-Phase HPLC (e.g., C18 column)Separate peptide mixture
Further Purification (HPLC)Reversed-Phase HPLC (e.g., C4, diphenyl column)Purify individual peptides

Structural Biology and Conformational Dynamics of Aurein 2.6

Secondary Structure Elucidation: Alpha-Helical Propensity

Aurein-2.6, like many antimicrobial peptides (AMPs), is known to adopt an alpha-helical conformation, particularly in membrane-mimetic environments. lsbu.ac.ukuclan.ac.ukresearchgate.netnih.gov This structural motif is closely linked to its mechanism of action, which often involves interaction with and disruption of microbial membranes. lsbu.ac.ukresearchgate.netnih.gov

Conformational Analysis in Aqueous and Membranous Environments

In aqueous solutions, such as Phosphate-Buffered Saline (PBS), this compound typically exists in a predominantly random coil conformation, indicating a lack of stable, ordered structure. nih.govlsbu.ac.ukuclan.ac.uk This is evidenced by CD spectra showing a strong negative band around 200 nm and only low levels of alpha-helical structure (less than 15%). lsbu.ac.ukuclan.ac.uk

However, upon interaction with membrane environments, this compound undergoes a significant conformational change, folding into a stable alpha-helical structure. nih.govresearchgate.netnih.gov This is observed in the presence of lipid bilayers or membrane-mimetic solvents. nih.govresearchgate.netlsbu.ac.ukuclan.ac.uk CD analysis in the presence of lipid vesicles, such as those formed from 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phosphoserine (DMPS), shows characteristic minima at 208-210 nm and 221-222 nm, consistent with alpha-helical content. nih.gov

Influence of Solvent Polarity on Alpha-Helical Structure

Solvent polarity plays a critical role in the induction and stabilization of the alpha-helical structure in this compound. Trifluoroethanol (TFE), a solvent known to mimic the hydrophobic environment of a membrane interface, is commonly used to promote alpha-helix formation in peptides. nih.govuclan.ac.uk In the presence of TFE, this compound adopts a stable alpha-helical conformation. nih.gov Studies have shown high levels of alpha-helical structure for this compound in a mixture of TFE and PBS. uclan.ac.uk

Conversely, in highly polar aqueous environments, the peptide remains largely unstructured, highlighting the importance of a less polar environment for the folding into an alpha-helix. nih.govlsbu.ac.ukuclan.ac.uk

Role of C-Terminal Amidation in Secondary Structure Formation

The C-terminal amidation is a common post-translational modification in naturally occurring antimicrobial peptides, including this compound. researchgate.netmdpi.comnih.govresearchgate.net This modification involves the conversion of the C-terminal carboxyl group (-COOH) to an amide group (-CONH2). creative-proteomics.com This seemingly minor change has significant implications for the peptide's structural properties and interaction with membranes. nih.govresearchgate.netnih.govmdpi.comnih.gov

Amidation Effects on α-Helicity and Conformational Stability

C-terminal amidation generally enhances the propensity of this compound to form an alpha-helical structure and contributes to its conformational stability. nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.netcore.ac.ukresearchgate.net This effect is particularly notable in membrane-mimetic environments. nih.govnih.govacs.org

Studies using CD and MD simulations have shown that the amidated form of this compound (this compound-CONH2) exhibits greater helicity compared to its non-amidated counterpart (this compound-COOH) in the presence of lipid bilayers. nih.gov Amidation can influence intramolecular hydrogen bonds and interactions with solvent or lipid molecules, thereby affecting the driving force for secondary structure formation. nih.gov

Comparative Analysis of Amidated versus Carboxyl-Free Isoforms

A comparative analysis of amidated and carboxyl-free this compound isoforms reveals distinct differences in their structural behavior and membrane interactions. nih.govresearchgate.netnih.govcreative-proteomics.com While both forms are largely unstructured in aqueous solution, the amidated version shows a greater tendency to adopt a stable alpha-helical structure in the presence of membranes. nih.govresearchgate.netnih.gov

In the presence of DMPC membranes, this compound-CONH2 displays a stable alpha-helical conformation, while this compound-COOH shows a lower percentage of alpha-helix and a higher percentage of beta-sheet structure. nih.gov In anionic DMPS vesicles, this compound-CONH2 also exhibits higher helical content compared to this compound-COOH. nih.govcreative-proteomics.com

MD simulations suggest that C-terminal amidation can influence the peptide's orientation and depth of penetration into lipid bilayers. nih.govnih.govnih.gov Amidated this compound is suggested to form a helix horizontal to the plane of an asymmetric interface, while the carboxyl-free form may destabilize bilayers via angled penetration. nih.govnih.gov The presence of the C-terminal amide group also appears to facilitate deeper insertion into the polar head groups of lipids and enhances hydrogen bonding with the lipid bilayer. nih.govresearchgate.net

The greater net positive charge on the amidated form compared to the carboxyl-free form is also predicted to enhance membrane association. nih.govnih.gov

Here is a table summarizing some comparative data on the secondary structure content of this compound isoforms in different environments:

EnvironmentThis compound-COOH (% α-helix)This compound-CONH2 (% α-helix)TechniqueSource
Water (PBS)Low (<30%)Low (<30%)CD, MD nih.govnih.gov
TFE75%71%CD nih.gov
DMPC membranesLower than amidatedGreater than carboxyl-freeCD, MD nih.gov
DMPS membranes48%56%CD nih.govcreative-proteomics.com

Note: Values are approximate and can vary depending on specific experimental conditions and analysis methods.

Peptide Amphiphilicity and Its Structural Determinants

This compound is characterized as an amphiphilic peptide. lsbu.ac.ukresearchgate.netnih.gov Amphiphilicity refers to the property of a molecule having both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This characteristic is a key determinant of the peptide's ability to interact with lipid membranes, which have a hydrophobic core and hydrophilic surfaces. mdpi.combiorxiv.org

In the context of an alpha-helical structure, amphiphilicity often manifests as a segregation of hydrophilic and hydrophobic amino acid residues on opposite faces of the helix, creating a polar and a non-polar side. biorxiv.org This spatial arrangement facilitates the peptide's partitioning into and interaction with the lipid bilayer, where the hydrophobic face associates with the lipid tails and the hydrophilic face interacts with the polar head groups or the aqueous interface. mdpi.combiorxiv.org

Hydrophobic moment plot analysis can be used to predict the amphiphilicity of a peptide in an alpha-helical conformation. lsbu.ac.ukuclan.ac.uk Studies have shown that this compound has a high hydrophobic moment, predicting it to be strongly amphiphilic when folded into an alpha-helix. lsbu.ac.uk The amino acid sequence of this compound, with its distribution of hydrophobic and charged residues, underlies its amphiphilic nature. biorxiv.org The balance between hydrophobicity and positive charge is considered significant for the peptide's interaction with bacterial membranes. mdpi.com

The amphiphilicity of this compound, coupled with its ability to adopt an alpha-helical structure at the membrane interface, drives its interactions with lipid bilayers and is fundamental to its membranolytic activity. lsbu.ac.uk

Hydrophobic Moment Analysis

Hydrophobic moment analysis is a computational tool used to predict the amphiphilicity of a peptide sequence and its potential to form alpha-helical structures that can interact with membranes. The hydrophobic moment quantifies the asymmetry of hydrophobic and hydrophilic residues along the helical axis of a peptide. A high hydrophobic moment suggests that the peptide can form an amphipathic helix with distinct hydrophobic and hydrophilic faces.

For this compound, hydrophobic moment analysis has predicted the potential to form a strongly amphiphilic alpha-helical structure at an interface. nih.gov The calculated hydrophobic moment (H) for this compound is reported as 0.56. nih.gov This value, along with its hydrophobicity (H) of 0.43, places this compound in the area demarking surface activity on a hydrophobic moment plot diagram, predicting its activity at an interface. nih.gov

The table below presents the hydrophobic moment and hydrophobicity values for this compound and related aurein (B1252700) peptides:

PeptideHydrophobic Moment (H)Hydrophobicity (H)Predicted Activity at Interface
Aurein-2.10.570.37Surface Active
This compound0.560.43Surface Active
Aurein-3.10.600.29Surface Active

These values indicate that this compound, along with Aurein-2.1 and Aurein-3.1, possesses the inherent amphiphilicity required for membrane interactions. nih.gov

Helical Wheel Projections

Helical wheel projections are two-dimensional representations that visualize the distribution of amino acid residues along the circumference of a peptide helix, assuming an alpha-helical conformation with a periodicity of 100° per residue. nih.gov This projection allows for the identification of distinct hydrophobic and hydrophilic faces on the helix.

Helical wheel analysis of the this compound sequence reveals a clear segregation of its amino acid residues. nih.gov Hydrophilic residues, such as Lysine (B10760008) (K) and Aspartic Acid (D), tend to cluster on one face of the helix, while hydrophobic residues, such as Leucine (L), Phenylalanine (F), Isoleucine (I), and Valine (V), are grouped on the opposite face. nih.gov This distinct separation of polar and non-polar residues is consistent with the predicted amphiphilicity of this compound based on hydrophobic moment analysis. nih.gov The presence of a well-defined hydrophilic face, including multiple lysine and polar residues, and a non-polar face is a key structural feature that facilitates the interaction of this compound with lipid membranes. nih.gov The non-polar face is proposed to promote hydrophobic interactions with the acyl chains of membranes, while the polar face can engage in electrostatic associations with the membrane lipid head-groups. nih.gov Heliquest software is commonly used to generate these helical wheel projections. nih.gov

Synthetic Strategies and Structural Modifications of Aurein 2.6

Solid Phase Peptide Synthesis (SPPS) Methodologies

Solid Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a fundamental technique for the synthesis of peptides. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin wm.edu. The use of a solid support simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing steps wm.edu.

Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a widely employed strategy in SPPS due to its mild deprotection conditions. In Fmoc chemistry, the α-amino group of the growing peptide chain is protected by the Fmoc group. This protecting group is labile to basic conditions, typically removed by treatment with a solution of piperidine (B6355638) in dimethylformamide (DMF) nih.gov. This deprotection step yields a free amino group, which is then ready for the coupling with the next incoming Fmoc-protected amino acid nih.gov.

The synthesis of aurein (B1252700) peptides and their analogs, including those related to aurein-2.6, frequently utilizes the Fmoc/tert-butyl (Fmoc/Ot-Bu) strategy. This approach employs Fmoc for transient α-amino protection and tert-butyl-based groups for the protection of amino acid side chains. Coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or DIC (N,N′-diisopropylcarbodiimide) are commonly used to facilitate the formation of peptide bonds, often in the presence of bases like DIPEA (N,N-diisopropylethylamine). The peptide chain is typically synthesized on a resin, such as Rink-amide MBHA resin, particularly for obtaining C-terminal amide peptides.

Following solid-phase synthesis and cleavage from the resin, the crude peptide requires purification and characterization to ensure its identity and purity. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a standard technique for the purification of synthetic peptides wm.edunih.gov. RP-HPLC separates peptides based on their hydrophobicity, allowing for the isolation of the desired product from truncated sequences and other impurities wm.edu.

Chemical Modification Strategies

Chemical modifications are often applied to peptides like this compound to improve their properties, such as stability, solubility, and interaction with biological membranes. These modifications can influence the peptide's conformation and surface activity.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide, is a widely used chemical modification strategy. PEG is a non-toxic, water-soluble, and non-immunogenic polymer that can impart several advantages to conjugated peptides. For this compound and other aurein peptides, C-terminal PEGylation has been investigated. This modification can be achieved by incorporating a cysteine residue at the C-terminus during synthesis, which then serves as an attachment point for maleimide-activated PEG, or through other suitable coupling chemistries.

PEGylation can influence the conformational behavior of peptides. Studies on C-terminally PEGylated aurein 2.1, aurein 2.6, and aurein 3.1 have shown a reduction in their amphiphilic α-helical structure. Circular Dichroism (CD) analysis revealed a decrease in α-helicity of approximately 15.0% in organic solvents like aqueous trifluoroethanol (TFE) compared to their native counterparts. Furthermore, in the presence of model membranes (formed from anionic and zwitterionic lipids), PEGylation also led to a decrease in α-helical structure, exceeding 10.0%. This suggests that the attached PEG chain can interfere with the peptide's ability to adopt its characteristic α-helical conformation, which is often crucial for its membrane-interacting properties.

Table 1: Effect of C-terminal PEGylation on Aurein Peptide α-Helicity
PeptideEnvironmentApproximate Decrease in α-Helicity (%)Source
Aurein 2.1Aqueous TFE~15.0
Aurein 2.6Aqueous TFE~15.0
Aurein 3.1Aqueous TFE~15.0
Aurein 2.1Anionic/Zwitterionic Membranes>10.0
Aurein 2.6Anionic/Zwitterionic Membranes>10.0
Aurein 3.1Anionic/Zwitterionic Membranes>10.0

The surface activity of a peptide, its ability to adsorb to and interact with interfaces, is critical for membrane-active peptides like this compound. PEGylation has been shown to reduce the surface activity of aurein 2.1, aurein 2.6, and aurein 3.1. Langmuir-Blodgett trough experiments, which measure the peptide's activity at an air/buffer interface, demonstrated that PEGylated aureins exhibited lower maximal surface activities compared to their native forms. This decrease in surface activity (Δπ ↓ > 1.5 mN m⁻¹) suggests that the presence of the hydrophilic PEG chain hinders the peptide's interaction with hydrophobic interfaces, including cell membranes. Reduced membrane penetration and lysis were also observed for the PEGylated versions.

Table 2: Effect of C-terminal PEGylation on Aurein Peptide Surface Activity
PeptideEnvironmentEffect on Surface Activity (Δπ)Source
Aurein 2.1Air/Buffer InterfaceDecrease (> 1.5 mN m⁻¹)
Aurein 2.6Air/Buffer InterfaceDecrease (> 1.5 mN m⁻¹)
Aurein 3.1Air/Buffer InterfaceDecrease (> 1.5 mN m⁻¹)

Amidation and Deamidation in Peptide Design

Amidation and deamidation are significant post-translational modifications that can influence the characteristics and behavior of peptides. Amidation, particularly C-terminal amidation, involves the conversion of a carboxylic acid group at the C-terminus into an amide group. This modification is catalyzed by amidating enzymes and is crucial for the biological activity of many peptide hormones dsmz.defishersci.at. C-terminal amidation in synthetic peptides can be introduced during the synthesis process uni.lu.

Deamidation, conversely, is a non-enzymatic process primarily affecting asparagine and glutamine residues within a peptide sequence fishersci.cawikipedia.org. This reaction involves the removal of an amide functional group from the side chain, typically converting asparagine to aspartic acid or isoaspartic acid, and glutamine to glutamic acid or pyroglutamic acid fishersci.cawikipedia.org. Deamidation usually proceeds through a cyclic succinimide (B58015) intermediate, particularly in the case of asparagine fishersci.caalfa-chemistry.com.

Site-Directed Amino Acid Substitutions and Their Structural Implications

These substitutions can lead to significant structural implications. Changes in amino acid sequence can influence noncovalent interactions such as electrostatic forces, hydrogen bonds, hydrophobic effects, and aromatic stacking, which are crucial for the organization and assembly of peptides cenmed.com. Substituting an amino acid can distort the peptide backbone and alter its secondary structure, such as disrupting alpha-helices by introducing kinks wikipedia.org. The impact on structure and function is highly dependent on the nature of the substituted amino acid and its position within the peptide sequence wikipedia.orgwikipedia.orgwikipedia.org. For instance, altering the chirality of an amino acid (e.g., substituting an L-amino acid with a D-amino acid) can drastically change the assembly structure and affect interactions with the surrounding environment wikipedia.orgfishersci.ca.

Molecular Mechanisms of Membrane Interaction and Lytic Action

Interaction with Model Lipid Bilayers

Studies utilizing model lipid bilayers, which mimic the composition of biological membranes, have been instrumental in understanding how Aurein-2.6 interacts with these structures. These models typically involve lipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phosphoserine (DMPS), representing mammalian cell membranes, or mixtures like DMPC/DMPG and POPC/POPG, mimicking bacterial membranes. nih.govnih.govcore.ac.uk

Peptide Insertion and Membrane Perturbation

This compound interacts with lipid bilayers by inserting into the membrane structure. MD simulations have shown that this compound, particularly its C-terminally amidated form (Aurein 2.6-CONH₂), can form a stable α-helical structure in the presence of a lipid bilayer. nih.govresearchgate.netcore.ac.uk This helical structure is crucial for its interaction with the membrane interface. The peptide's insertion can lead to membrane perturbation. For instance, MD simulations predicted that Aurein (B1252700) 2.6-COOH can destabilize lipid bilayers composed of DMPC and DMPS via angled bilayer penetration. nih.govresearchgate.netcore.ac.uk The configuration of the peptide within the bilayer highlights interactions between the C-terminal and the head groups of lipid molecules. nih.gov

Selective Interaction with Anionic versus Zwitterionic Membranes

Aurein peptides, including this compound, often exhibit a preference for interacting with anionic membranes over zwitterionic membranes. uclan.ac.ukresearchgate.net This selective interaction is primarily driven by the greater ability of anionic membranes to induce amphiphilic α-helical structure in these peptides. uclan.ac.uk The strongly amphiphilic nature of the α-helical structure formed by these peptides drives their interactions with anionic lipid membranes. lsbu.ac.uk While this compound can interact with both anionic and zwitterionic lipid membranes, the interaction with anionic membranes is enhanced. lsbu.ac.ukrsc.org

Role of Membrane Composition (e.g., Phosphatidylcholine, Phosphatidylserine, Glycolipids)

The composition of the lipid bilayer significantly influences the interaction of this compound. Studies using model membranes composed of specific lipids like Phosphatidylcholine (PC) and Phosphatidylserine (PS) have provided valuable insights. nih.govresearchgate.netguidetopharmacology.orgnih.gov

MD simulations have investigated the interaction of Aurein 2.6-COOH and its amidated analogue (Aurein 2.6-CONH₂) with bilayers of DMPC (a type of PC) and DMPS (a type of PS). nih.govresearchgate.net Aurein 2.6-COOH was predicted to destabilize these bilayers via angled penetration. nih.govresearchgate.netcore.ac.uk Aurein 2.6-CONH₂ was shown to form a helix horizontal to the plane of an asymmetric interface in these simulations. nih.govresearchgate.net

The presence of C-terminal amidation in this compound facilitates the formation of α-helical structures, which promotes deeper insertion through the polar heads of lipids and assists in the reorientations of dipoles with negatively charged lipid groups such as PC and PS. nih.gov

While the provided search results primarily focus on PC and PS, the broader context of aurein peptide research indicates that membrane composition, including the presence of glycolipids, can influence peptide behavior and mechanism of action. biorxiv.org Studies on other aureins, like aurein 1.2, have shown differential action depending on the amount of glycolipids in bacterial model membranes. biorxiv.org

Proposed Models of Membrane Disruption

The interaction of this compound with lipid membranes leads to membrane disruption, contributing to its lytic activity. Several models have been proposed to explain how aurein peptides, including this compound, achieve this disruption. nih.govuclan.ac.ukguidetopharmacology.orgnih.govnih.govflybase.orgornl.gov

Tilted Mechanism of Membrane Penetration

One proposed mechanism for this compound and Aurein 3.1 is the tilted mechanism of membrane interaction. uclan.ac.uklsbu.ac.uk According to this model, the C-terminal amide of these peptides associates with the lipid headgroup region. uclan.ac.uklsbu.ac.uk They destabilize the membrane structure by penetrating the bilayer at a shallow angle, typically between 30° and 60°. uclan.ac.uklsbu.ac.uk MD simulations have predicted that Aurein 2.6-COOH can destabilize DMPC and DMPS lipid bilayers via angled bilayer penetration. nih.govresearchgate.netcore.ac.uk This oblique orientation can lead to curvature around the peptide in the bilayer, contributing to membrane destabilization. nih.gov

Toroidal Pore Formation and Micellization

There is growing evidence suggesting that this compound and Aurein 3.1 may utilize a toroidal pore type mechanism. uclan.ac.uklsbu.ac.uk In the toroidal pore model, the peptides insert into the membrane and induce a positive curvature, leading to the formation of pore-like structures lined by both peptides and lipid headgroups. nih.gov

For other aureins, such as aurein 2.2 and 2.3, studies have shown that they can promote toroidal pore formation in certain membrane compositions, while inducing nanomicelle formation in thinner membranes. nih.govresearchgate.net Micellization, a detergent-like mechanism, involves the peptide disrupting the bilayer and forming peptide-lipid aggregates (micelles), leading to membrane disintegration. researchgate.netnih.gov While the toroidal pore and micellization models differ in the final disrupted structure, both are associated with an initial stage where peptides "carpet" the bilayer surface. nih.gov The formation of both toroidal pores and micelles is a function of membrane curvature and the propensity of membranes to acquire positive curvature. nih.gov

The specific mechanism employed by this compound may depend on factors such as peptide concentration and membrane composition. researchgate.net

Model Lipid Bilayer TypeThis compound FormProposed Interaction/MechanismSupporting Evidence
DMPCAurein 2.6-COOHAngled bilayer penetration, DestabilizationMD simulations nih.govresearchgate.netcore.ac.uk
DMPSAurein 2.6-COOHAngled bilayer penetration, DestabilizationMD simulations nih.govresearchgate.netcore.ac.uk
DMPCAurein 2.6-CONH₂Helix horizontal to asymmetric interface, Stable α-helical structureMD simulations, CD measurements nih.govresearchgate.net
DMPSAurein 2.6-CONH₂Stable α-helical structureMD simulations, CD measurements nih.govresearchgate.net
Anionic MembranesNative this compoundEnhanced interaction, Induced α-helicityCD measurements, Membrane interaction studies uclan.ac.uklsbu.ac.uk
Zwitterionic MembranesNative this compoundInteraction primarily driven by hydrophobicityMembrane interaction studies lsbu.ac.uk
POPC/POPG (thicker)Aurein 2.2/2.3Toroidal pore formationExperimental studies nih.govresearchgate.net
DMPC/DMPG (thinner)Aurein 2.2/2.3Nanomicelle formation (Detergent-like)Experimental studies nih.govresearchgate.net

Note: Data for Aurein 2.2/2.3 are included in the table as they are closely related aureins and their mechanisms in different membrane types provide context for potential this compound behavior, as discussed in the text.

Cooperative Effects in Peptide-Membrane Interactions

The interaction of antimicrobial peptides (AMPs) with lipid bilayers often involves cooperative effects, where the presence of some peptide molecules in the membrane facilitates the binding and insertion of additional peptides. nih.govresearchgate.net This cooperative behavior plays a significant role in the peptide/lipid bilayer interaction. nih.govresearchgate.net

Studies involving molecular dynamics simulations and circular dichroism experiments have investigated the cooperative action of several AMPs from the aurein family, including this compound. nih.govresearchgate.net These studies suggest that this compound-COOH (the non-amidated form) can form hydrophobic aggregates in aqueous solution to minimize interaction with water. nih.govresearchgate.netresearchgate.net Upon reaching the water/lipid interface, these aggregates become smaller, and the peptides begin to penetrate the membrane. nih.govresearchgate.netresearchgate.net This indicates a cooperative effect in the membrane penetration process for this compound-COOH. nih.govresearchgate.net In contrast, another aurein family peptide, aurein 3.1-COOH, showed no cooperativity in membrane penetration, forming only a transient aggregate that disintegrates upon reaching the membrane. nih.govresearchgate.net

The action of AMPs is described as a competition between the hydrophobic interactions of the peptide side chains with the lipid molecules' hydrophobic region and the intra-peptide interactions. nih.govresearchgate.net The cooperative effect is found to be stronger in aqueous solution and weaker in trifluoroethanol (TFE), a membrane-mimetic solvent. nih.govresearchgate.net

Cellular-Level Mechanistic Pathways (Non-Clinical Focus)

The cellular-level mechanisms of this compound primarily involve disrupting the integrity and function of the bacterial cell envelope and cytoplasmic membrane. researchgate.net This interaction leads to a cascade of events culminating in cell death.

Cell Envelope as a Primary Target

The cell envelope is considered a main target for aureins, including this compound. researchgate.net Cationic AMPs are generally attracted to the negatively charged bacterial cytoplasmic membrane through electrostatic interactions. nih.gov The anionic nature of the bacterial membrane, compared to the zwitterionic nature of mammalian cell membranes, contributes to the preferential binding of AMPs to bacteria. nih.gov Gram-positive bacteria, for instance, have a net negative charge on their cell membrane, with a significant percentage of total membrane phospholipids (B1166683) contributing to this charge. nih.gov

Cytoplasmic Membrane Depolarization

Upon interaction with the bacterial membrane, aureins induce depolarization of the cytoplasmic membrane potential. researchgate.netresearchgate.net This depolarization is a common target site for AMPs that disrupt the cellular membrane. nih.govnih.gov Studies using membrane-sensitive dyes like DiSC3-5 have demonstrated the ability of aurein peptides to depolarize the cytoplasmic membrane of bacteria such as Staphylococcus aureus. nih.govfrontiersin.org Membrane depolarization can occur rapidly upon exposure to the peptide. frontiersin.org

Structure Activity Relationship Sar Studies of Aurein 2.6 and Its Analogs

Correlating Structural Features with Membrane Interaction Modalities

The ability of Aurein-2.6 and similar amphipathic α-helical host defense peptides (HDPs) to interact with and lyse membranes is primarily driven by their structural characteristics. The strongly amphiphilic nature of their α-helical structure facilitates interactions with lipid membranes. lsbu.ac.uk These interactions involve both hydrophobic associations between the non-polar face of the helix and the acyl chain region of the membrane, and electrostatic associations between the polar face, containing positively charged residues, and the negatively charged lipid head-groups. lsbu.ac.uk

The mechanism of interaction is dependent on the membrane environment. nih.gov While the targeting and binding to the membrane are generally accepted to occur via electrostatic interactions between the peptide's cationic regions and negatively charged moieties in target cell membranes, the stability of the secondary structure prior to membrane penetration is also identified as important for activity. nih.gov

Impact of Alpha-Helical Content on Membranolytic Efficacy

The propensity of this compound and its analogs to form an amphiphilic α-helical structure is a key driver of their interactions with anionic lipid membranes. lsbu.ac.uk Studies using Circular Dichroism (CD) spectroscopy have shown that in aqueous solution, this compound can display low levels of α-helical structure, indicating predominantly random coil conformations. lsbu.ac.uk However, in the presence of membrane-mimicking environments or lipid bilayers, these peptides can adopt a stable α-helical conformation. nih.govresearchgate.net

The level of α-helicity can correlate with membranolytic efficacy. For instance, PEGylation of this compound led to decreased levels of amphiphilic α-helical structure in the presence of both anionic and zwitterionic membranes, which was associated with reduced levels of membrane penetration and lysis. lsbu.ac.uk Conversely, C-terminal amidation of this compound has been shown to facilitate the formation of α-helical structures, promoting deeper insertion into lipid bilayers. mdpi.com

Data from CD conformational analysis highlight the impact of environment on α-helical content:

PeptideEnvironment% α-Helicity
Native AureinsPBS (10 mM, pH 7.5)< 15.0%
Native AureinsTFE and PBS (50% v/v)75.6% - 77.9%
PEGylated AureinsTFE and PBS (50% v/v)59.2% - 63.7%
Native AureinsDMPG Membranes48.9% - 66.6%
PEGylated AureinsDMPG Membranes37.9% - 44.2%
Aurein (B1252700) 2.6-CONH2TFE71%
Aurein 2.6-COOHTFE75%
Aurein 2.6-CONH2DMPC MembranesStable α-helical conformation (31%) nih.gov
Aurein 2.6-CONH2DMPS MembranesStable α-helical conformation (32%) nih.gov
Aurein 2.6-COOHDMPC MembranesLower helicity compared to amidated nih.gov

Charge Distribution and Hydrophobicity in Membrane Binding

The interaction of this compound with membranes is influenced by its charge distribution and hydrophobicity. As a cationic antimicrobial peptide, electrostatic interactions between the positive charges on the peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin, are crucial for initial binding. lsbu.ac.ukresearchgate.netnih.gov The greater net positive charge on amidated this compound compared to its carboxyl-free counterpart is predicted to enhance membrane association. nih.gov

Hydrophobicity also plays a significant role, particularly in the partitioning of the peptide into the hydrophobic core of the lipid bilayer. nih.govresearchgate.net The non-polar face of the amphiphilic α-helix promotes hydrophobic interactions with the acyl chains of the membrane. lsbu.ac.uk Studies have shown that hydrophobicity can determine the level of membrane partitioning. nih.gov The balance between charge and hydrophobicity is a determinant for the activity of an antimicrobial peptide on biological membranes. researchgate.net Hydrophobic amino acid residues contribute to the insertion of peptides into the phospholipid membrane bilayer core. researchgate.net

Effects of Terminal Modifications on Mechanism

Terminal modifications, such as C-terminal amidation and PEGylation, can significantly impact the structure, membrane interaction, and ultimately the mechanism of action of this compound.

C-Terminal Amidation and Its Role in Membrane Penetration

C-terminal amidation is a common post-translational modification in many antimicrobial peptides and is often critical for their activity. rsc.org Amidation of the C-terminus of this compound involves the conversion of the terminal carboxyl group into an amide group. evitachem.com This modification increases the net positive charge of the peptide by neutralizing the negative charge of the carboxylate. nih.govrsc.org

Studies have shown that C-terminal amidation in this compound facilitates the formation of α-helical structures, which in turn promotes deeper insertion through the polar heads of lipids and aids in the reorientation of dipoles with negatively charged lipid groups. mdpi.com Amidated analogs generally have a greater propensity to form an α-helical structure compared to their non-amidated counterparts. researchgate.net Molecular dynamics simulations have indicated that amidated this compound can form a helix oriented horizontally to the plane of an asymmetric interface, while the carboxyl-free form may exhibit angled bilayer penetration. researchgate.net The presence of the primary amide at the C-terminus has been shown to be required for effective membrane binding. researchgate.net

PEGylation-Induced Alterations in Structural-Mechanistic Relationships

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a modification used to alter the properties of peptides, often to enhance metabolic stability and improve pharmacodynamic properties. lsbu.ac.uk However, C-terminal PEGylation of this compound has been shown to lead to decreased antibacterial activity. lsbu.ac.ukresearchgate.net

This reduction in activity is associated with structural and mechanistic changes. PEGylation of this compound resulted in reduced levels of amphiphilic α-helical structure in the presence of membranes and lower surface activity. lsbu.ac.ukresearchgate.net The bulky PEG chains are proposed to block interactions between the peptide's positively charged residues and the lipid head-groups of membranes, thereby decreasing its ability to target and bind to anionic membranes. lsbu.ac.uk This leads to reduced membrane penetration and lysis compared to the native peptide. lsbu.ac.ukresearchgate.net While PEGylated aureins retain a membranolytic mode of action similar to their native counterparts, their efficacy is decreased. lsbu.ac.uk

Despite the reduced antibacterial efficacy, PEGylation of this compound also significantly reduced its haemolytic activity, leading to an improved relative therapeutic index. lsbu.ac.ukresearchgate.net This suggests that while the mechanism of membrane disruption is still present, the modification alters the peptide's interaction profile, reducing its toxicity towards mammalian cells. lsbu.ac.ukresearchgate.net

Advanced Analytical and Biophysical Methodologies for Aurein 2.6 Research

Spectroscopic Techniques for Conformational Analysis

Spectroscopic methods are indispensable for examining the structural properties of Aurein-2.6 in various environments. intertek.com These techniques offer high-resolution information on the peptide's secondary structure and its behavior upon interacting with membrane systems.

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to analyze the secondary structure of peptides in solution. americanpeptidesociety.orghalolabs.com The method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. americanpeptidesociety.orgscispace.com For peptides like this compound, CD spectroscopy is instrumental in determining the content of α-helices, β-sheets, and random coils. americanpeptidesociety.org

Research on aurein (B1252700) peptides has consistently shown that they are largely unstructured in aqueous solutions but adopt a predominantly α-helical conformation in the presence of membrane-mimicking environments, such as lipid vesicles or organic solvents. mdpi.comubc.ca This induced helicity is a hallmark of many antimicrobial peptides and is believed to be critical for their biological function. CD spectra of α-helical peptides are characterized by distinct negative peaks at approximately 208 nm and 222 nm, and a positive peak around 190 nm. americanpeptidesociety.org The analysis of these spectral features allows for the quantitative estimation of the helical content of this compound under different conditions. springernature.comnih.gov

EnvironmentPredominant Secondary Structure of Aurein PeptidesCharacteristic CD Spectral Features
Aqueous SolutionRandom CoilWeak signal with a negative peak below 200 nm
Membrane Mimetic (e.g., Lipid Vesicles, SDS micelles)α-HelixNegative peaks at ~208 nm and ~222 nm, positive peak at ~190 nm

Fluorescence spectroscopy is a highly sensitive technique for studying the interactions of peptides with lipid membranes. researchgate.net It can provide information on peptide binding, insertion depth into the lipid bilayer, and membrane permeabilization. nih.govresearchgate.net One common approach involves labeling the peptide with a fluorescent probe. nih.gov Changes in the fluorescence emission spectrum, such as a blue shift and an increase in quantum yield, can indicate the transfer of the peptide from an aqueous environment to the hydrophobic interior of a lipid membrane. researchgate.net

Membrane permeabilization by this compound can be assessed using dye leakage assays. researchgate.net In this method, a fluorescent dye, such as calcein (B42510), is encapsulated at a self-quenching concentration within lipid vesicles. researchgate.netnih.gov Upon addition of the peptide, disruption of the membrane leads to the leakage of the dye, its dilution in the external medium, and a consequent increase in fluorescence. nih.gov The rate and extent of this fluorescence increase provide a measure of the peptide's membrane-disrupting activity. nih.gov Another approach is to use membrane potential-sensitive dyes, like DiSC3(5), to monitor the depolarization of the cytoplasmic membrane, which is a common consequence of antimicrobial peptide action. nih.govmdpi.com

Computational Approaches

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the molecular mechanisms of this compound's action.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net In the context of this compound research, MD simulations can model the interactions between the peptide and lipid bilayers with high spatial and temporal resolution. mdpi.comnih.gov These simulations can reveal the initial binding events, the orientation of the peptide on the membrane surface, its insertion into the hydrophobic core, and the resulting structural perturbations to the lipid bilayer. mdpi.comresearchmap.jp

All-atom and coarse-grained MD simulations are employed to investigate these phenomena. nih.gov Coarse-grained models, which group atoms into larger interaction centers, allow for the simulation of longer timescales and larger systems, making them suitable for studying processes like peptide self-assembly and pore formation. researchgate.netnih.gov MD simulations have been instrumental in understanding how antimicrobial peptides, including those in the aurein family, interact with and disrupt bacterial membranes. mdpi.com

Simulation TypeKey Insights Provided for this compound Research
All-Atom MDDetailed peptide-lipid and peptide-water interactions, conformational changes of the peptide upon membrane binding.
Coarse-Grained MDLarge-scale membrane deformations, peptide aggregation, and pore formation over longer timescales.

Bioinformatics tools are essential for the analysis of the this compound amino acid sequence and for predicting its three-dimensional structure. nih.govcd-genomics.com Sequence analysis can identify key features such as amphipathicity, net charge, and hydrophobic moment, which are important determinants of antimicrobial activity. nih.gov Databases and alignment algorithms can be used to compare the sequence of this compound with other known antimicrobial peptides to identify conserved motifs and evolutionary relationships. nih.govspringernature.com

Homology modeling is a computational method used to predict the 3D structure of a protein or peptide based on its sequence similarity to a protein of known structure (the template). nih.govdnastar.com If a suitable template with sufficient sequence identity (>30%) exists in the Protein Data Bank (PDB), a structural model of this compound can be generated. nih.govamrita.edu This model can then be used as a starting point for more detailed computational studies, such as MD simulations, to refine the structure and investigate its interactions with other molecules. researchmap.jp

Membrane Mimetic Systems and Interaction Studies

To study the interaction of this compound with biological membranes in a controlled laboratory setting, various membrane mimetic systems are employed. nih.gov These artificial membrane systems are designed to mimic the properties of prokaryotic or eukaryotic cell membranes. rsc.org

Commonly used membrane mimetics include:

Lipid vesicles (liposomes): These are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. reading.ac.uk They are versatile models that can be prepared with different lipid compositions to mimic specific cell types. nih.gov For example, vesicles containing anionic phospholipids (B1166683) like phosphatidylglycerol (PG) are often used to model bacterial membranes, while zwitterionic phospholipids like phosphatidylcholine (PC) are used to represent mammalian membranes. reading.ac.uknih.gov

Micelles: These are aggregates of surfactant molecules dispersed in a liquid colloid. Detergents like sodium dodecyl sulfate (B86663) (SDS) can form micelles that provide a hydrophobic environment for studying the folding of membrane-active peptides. nih.gov

Supported lipid bilayers and monolayers: These systems involve depositing a lipid bilayer or monolayer on a solid support. They are amenable to surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D) to visualize and quantify peptide-membrane interactions. rsc.org

By studying the interaction of this compound with these model systems, researchers can gain valuable insights into its membrane-disrupting mechanisms, such as the carpet model or pore formation, and its selectivity for bacterial over mammalian cells. mdpi.comrsc.org

Langmuir Monolayer Analysis for Surface Activity and Membrane Penetration

Langmuir monolayer analysis is a powerful technique to study the surface activity of amphipathic molecules like this compound and their ability to penetrate and disrupt lipid membranes. This method involves creating a single layer of lipid molecules at an air-water interface, which serves as a simplified model of a cell membrane leaflet. The interaction of this compound with these monolayers provides critical data on its membrane-disrupting potential.

Research on the closely related peptide, Aurein 2.5, has demonstrated its strong surface activity, achieving a maximal surface pressure of 25 mN/m at an air/water interface. When interacting with lipid monolayers designed to mimic the membranes of Bacillus subtilis and Escherichia coli, Aurein 2.5 induced significant maximal surface pressure changes of 9 mN/m and 5 mN/m, respectively. nih.gov Furthermore, analysis of compression isotherms indicated a positive change in the Gibbs free energy of mixing (ΔGMix > 0), signifying that the peptide destabilizes these model membranes. nih.gov The peptide also induced notable surface pressure changes in monolayers composed of dioleoylphosphatidylglycerol (B1249151) (DOPG) and dioleoylphosphatidylethanolamine (DOPE), with maximal changes of 7.5 mN/m and 6 mN/m, respectively. nih.gov While direct data for this compound is limited, it is known that chemical modifications, such as C-terminal PEGylation of Aurein 2.1, Aurein 2.6, and Aurein 3.1, lead to a decrease in their surface activity, with a reduction in surface pressure change (Δπ) of greater than 1.5 mN m⁻¹.

Table 1: Surface Pressure Changes Induced by Aurein 2.5 in Various Lipid Monolayers

Lipid Monolayer CompositionMaximal Surface Pressure Change (mN/m)Reference
Mimicking Bacillus subtilis membrane9 nih.gov
Mimicking Escherichia coli membrane5 nih.gov
Dioleoylphosphatidylglycerol (DOPG)7.5 nih.gov
Dioleoylphosphatidylethanolamine (DOPE)6 nih.gov

Small Unilamellar Vesicles (SUVs) for Membrane Interaction Studies

Small unilamellar vesicles (SUVs) are spherical lipid bilayers that serve as more complex and biologically relevant models of cell membranes compared to monolayers. They are employed to investigate the ability of peptides like this compound to induce membrane leakage and destabilization. A common method to assess this is the calcein leakage assay, where a fluorescent dye is encapsulated within the SUVs. The release of the dye upon peptide-induced membrane disruption results in an increase in fluorescence, which can be quantified.

Studies on an unspecified Aurein peptide have shown that it can induce dye leakage from vesicles, although at a higher peptide-to-lipid molar ratio compared to other peptides like Maculatin. nih.gov This suggests a different mechanism of membrane interaction. While Maculatin peptides are thought to form pores, leading to the differential leakage of fluorescent probes of varying molecular weights, the studied Aurein peptide, along with Citropin, appears to cause a total destabilization and rupture of the vesicles. nih.gov This "carpeting" mechanism involves the peptide accumulating on the membrane surface until a critical concentration is reached, leading to catastrophic membrane failure. nih.gov

Table 2: Comparative Membrane Lytic Activity of Aurein and Other Peptides

PeptideMechanism of Membrane LysisReference
Aurein (unspecified)Total membrane destabilization (carpeting mechanism) nih.gov
MaculatinPore formation nih.gov
CitropinTotal membrane destabilization (carpeting mechanism) nih.gov

Proteomic Profiling and Global Element Analysis for Cellular Response

To understand the broader cellular consequences of Aurein peptide activity beyond membrane disruption, advanced techniques like proteomic profiling and global element analysis are utilized. These methods provide a comprehensive view of the changes in protein expression and elemental composition within a cell upon peptide treatment.

Research on the related peptides Aurein 2.2 and Aurein 2.3 has provided significant insights into their mechanism of action against Bacillus subtilis. nih.gov Proteomic profiling of the bacterial stress response revealed that the primary target of these aurein peptides is the cell envelope. nih.gov This interaction leads to depolarization of the cytoplasmic membrane and a subsequent decrease in cellular ATP levels. nih.gov

Global element analysis further demonstrated that treatment with these aurein peptides results in a significant decrease in the intracellular concentrations of several key metal ions. nih.gov This disruption of cellular ion homeostasis is a critical aspect of their antibacterial activity. nih.gov

Table 3: Changes in Intracellular Ion Concentrations in Bacillus subtilis after Treatment with Aurein 2.2 and 2.3

IonChange in Intracellular ConcentrationReference
PotassiumStrongly decreased nih.gov
MagnesiumStrongly decreased nih.gov
IronStrongly decreased nih.gov
ManganeseStrongly decreased nih.gov

These findings suggest that the aurein family of peptides, likely including this compound, act by forming small, ion-selective pores in the bacterial membrane. This leads to membrane depolarization and the leakage of essential metal ions, ultimately disrupting cellular homeostasis and causing cell death. nih.gov

Emerging Research Perspectives and Potential Applications

Aurein-2.6 as a Model System for Studying Membrane Biology

This compound serves as a valuable model system for investigating the intricate interactions between peptides and lipid bilayers, which are fundamental to understanding membrane biology. Studies utilizing techniques such as Circular Dichroism (CD) and Molecular Dynamics (MD) simulations have provided insights into its conformational changes and behavior in different membrane environments. nih.govresearchgate.net

Research indicates that this compound, initially predominantly in a random coil structure in aqueous solution, adopts a stable α-helical conformation in the presence of lipid bilayers. nih.govresearchgate.netlsbu.ac.uk This structural transition is crucial for its interaction with membranes. The degree of helicity can be influenced by factors such as amidation of the C-terminus and the type of lipid present in the bilayer. nih.govresearchgate.net For instance, amidated this compound shows a greater propensity for α-helical structure compared to its non-amidated counterpart. nih.govresearchgate.net

Studies employing model lipid bilayers, such as those composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phosphoserine (DMPS), which mimic mammalian cell membranes, have been used to investigate the role of amidation in the membrane action of this compound. nih.gov MD simulations have predicted that while non-amidated this compound may destabilize bilayers via angled penetration, the amidated form can orient as a helix horizontal to the plane of an asymmetric interface. nih.govresearchgate.net

Furthermore, investigations into the cooperative behavior of this compound in model membranes highlight the interplay between hydrophobic interactions of peptide side chains with the lipid core and intra-peptide interactions. researchgate.netuclan.ac.uk The formation of hydrophobic aggregates in aqueous solution, which decrease in size upon reaching the water/lipid interface, facilitates peptide penetration into the membrane. researchgate.netuclan.ac.uk

Different lipid compositions, including POPG and POPE, have been used to study the interaction of this compound with lipid headgroups and its subsequent penetration into the membrane over time. uclan.ac.uk These studies, often combining MD simulations with experimental techniques like CD, contribute to a better understanding of how peptide sequence and modifications influence membrane binding and insertion mechanisms. nih.govresearchgate.netuclan.ac.uk

Rational Design Principles for Novel Peptidomimetics (conceptual, not drug development)

The study of this compound and its membrane interactions provides valuable conceptual insights for the rational design of novel peptidomimetics. Peptidomimetics are molecules designed to mimic the structural and functional properties of peptides but often with improved stability or other desirable characteristics. frontiersin.orgchemrxiv.org

Understanding how this compound adopts an α-helical structure upon membrane interaction and how factors like amidation and amino acid sequence influence this process is fundamental for designing molecules that can replicate or modulate similar interactions. mdpi.comnih.govresearchgate.net The principles derived from studying this compound's membrane targeting and disruption mechanisms can inform the design of molecules intended to interact with lipid bilayers for various purposes.

Rational design in this context involves using the structural and behavioral information of this compound to guide the creation of synthetic molecules. This could involve designing sequences that favor specific secondary structures in the presence of membranes or incorporating modifications that enhance desired membrane interactions, such as specific binding or insertion profiles. frontiersin.orgchemrxiv.orgchemrxiv.org The goal is to create peptide-like structures that maintain key interaction motifs identified in this compound, potentially for use as research tools or in material science applications, strictly excluding drug development contexts. frontiersin.orgchemrxiv.org

The knowledge gained from studying the relationship between the amino acid sequence, secondary structure formation, and membrane interaction of this compound contributes to a broader understanding of peptide-membrane interactions, which is a key aspect in the conceptual design of molecules with tailored membrane activity. nih.govresearchgate.netuclan.ac.uk

Bioengineering Applications of this compound (e.g., in biomaterials, without clinical focus)

This compound's ability to interact with and modulate lipid membranes suggests potential conceptual applications in bioengineering, particularly in the development of novel biomaterials. These applications are distinct from clinical uses and focus on leveraging the peptide's properties for material science and engineering purposes.

The membrane-interactive properties of this compound could be explored in the design of biomaterials that require specific interactions with cell membranes or lipid environments. For instance, its ability to form α-helical structures and interact with lipid bilayers could be relevant in the development of self-assembling peptide structures or hydrogels that mimic biological environments. frontiersin.orgnih.gov

While research on this compound specifically in biomaterials is not extensively detailed in the provided search results, the broader field of peptide-based biomaterials utilizes peptides for creating materials with tailored properties for applications like scaffolds or matrices. frontiersin.orgnih.gov The principles governing this compound's membrane interactions, such as its amphipathic nature and structural transitions, are relevant to the design of peptides that can self-assemble or interact with lipid components within biomaterials. frontiersin.orgnih.gov

Conceptual bioengineering applications could include incorporating this compound or its functional motifs into lipid-based delivery systems (not for drug delivery in a clinical sense, but perhaps for encapsulating molecules for research purposes) or using it to modify surfaces of biomaterials to influence their interaction with cells or lipid layers in a controlled environment. The focus remains on the material properties and engineering aspects, drawing inspiration from this compound's natural behavior.

Future Research Directions and Unexplored Avenues

Elucidation of Specific Receptor-Mediated Interactions (if any)

While Aurein-2.6 is known to primarily exert its effects through interactions with cell membranes, the possibility of specific receptor-mediated interactions remains an unexplored avenue. Investigating whether this compound binds to particular protein receptors or other cellular components could provide deeper insights into its mechanism of action and potentially reveal new therapeutic targets. Current understanding emphasizes the role of electrostatic interactions between the cationic regions of the peptide and negatively charged moieties in target cell membranes. nih.gov However, the potential for specific binding events beyond general membrane perturbation requires further study.

Comprehensive Analysis of Environmental Factor Modulations (e.g., pH, Ionic Strength) on Mechanistic Behavior

The activity and structural conformation of antimicrobial peptides like this compound can be significantly influenced by environmental factors such as pH and ionic strength. nih.govrsc.org While some studies have explored the effects of amidation on this compound behavior in different environments, a comprehensive analysis of how a wider range of pH levels and ionic strengths modulate its structure, membrane interaction, and activity is needed. nih.gov Changes in pH can affect the protonation states of the peptide's functional groups and the target cell surface, influencing initial binding. nih.govrsc.org High salt concentrations have been reported to lower the activity of many antimicrobial peptides, potentially by competing with the peptide for binding to charged membrane components or affecting peptide aggregation. nih.govrsc.org Further research should systematically investigate these environmental influences to understand how they impact this compound's mechanistic behavior and efficacy in various biological milieus.

Advanced Computational Modeling of Complex Biological Environments

Computational modeling, particularly molecular dynamics simulations, has been a valuable tool in studying the interaction of this compound and its analogs with lipid bilayers. nih.govtbzmed.ac.irresearchgate.net To gain a more comprehensive understanding, future research can leverage advanced computational modeling techniques to simulate more complex biological environments. This includes modeling interactions with heterogeneous membrane compositions that better mimic biological membranes, incorporating the presence of other biomolecules, and simulating the dynamic nature of cellular environments. Such advanced simulations can provide detailed insights into peptide-membrane insertion, pore formation mechanisms, and conformational changes in a more realistic context. nih.gov

Exploration of Cooperative Mechanisms with Other Peptides or Compounds

Antimicrobial peptides can sometimes exhibit cooperative behavior, where their activity is enhanced in the presence of other peptides or compounds. researchgate.net The cooperative action of several peptides from the aurein (B1252700) family, including this compound, has been investigated in different environments, suggesting that this effect can be stronger in aqueous solution and play an important role in peptide/lipid bilayer interaction. researchgate.netresearchgate.net Exploring potential cooperative mechanisms between this compound and other antimicrobial peptides or conventional antibiotics could lead to the development of synergistic therapeutic strategies. nih.gov Understanding how this compound interacts with other molecules in a mixed system could reveal new avenues for enhancing its efficacy and potentially overcoming resistance mechanisms.

Design of this compound Analogs with Tunable Conformational Dynamics

The conformational dynamics of antimicrobial peptides are crucial for their interaction with membranes and subsequent activity. researchgate.netmdpi.com Research has shown that modifications like C-terminal amidation can influence the propensity of this compound to form stable alpha-helical structures, which are important for membrane interaction. nih.govnih.govresearchgate.netmdpi.com Future research can focus on the rational design of this compound analogs with specifically tuned conformational dynamics. By introducing amino acid substitutions or chemical modifications, researchers could aim to modulate the peptide's flexibility and structural transitions to optimize its activity, selectivity, and stability in different biological environments. tbzmed.ac.irmdpi.comacs.orgresearchgate.net Computational design approaches can be employed to predict the effects of these modifications on conformational dynamics and guide the synthesis of novel analogs. tbzmed.ac.irmdpi.comnih.gov

Conclusion and Outlook

Summary of Key Mechanistic Insights for Aurein-2.6

Key mechanistic insights into the activity of this compound highlight its function as a membrane-active peptide. This compound, like other aureins, is understood to kill bacteria through the use of lytic amphiphilic α-helical structures medchemexpress.commedchemexpress.comuclan.ac.uk. The mechanism primarily involves the disruption and penetration of bacterial membranes bicnirrh.res.inmedchemexpress.comnih.gov.

Studies employing techniques such as Circular Dichroism (CD) spectroscopy and Molecular Dynamics (MD) simulations have been instrumental in elucidating the structural behavior of this compound and its interaction with lipid bilayers, which serve as models for bacterial membranes uclan.ac.ukbicnirrh.res.innih.govwikipedia.orgnih.gov. In aqueous solution, this compound typically exists with low levels of α-helical structure, adopting predominantly random coil conformations uclan.ac.uk. However, in the presence of membrane mimetic environments or lipid bilayers, the peptide undergoes a conformational change, forming stable α-helical structures bicnirrh.res.innih.govwikipedia.org. This amphiphilic α-helical structure facilitates its interaction with and insertion into the lipid bilayer medchemexpress.commedchemexpress.comuclan.ac.ukbicnirrh.res.innih.gov.

The C-terminal amidation of this compound, which occurs naturally, plays a significant role in its properties. Amidated this compound exhibits an enhanced propensity to form stable α-helical structures compared to its non-amidated counterpart bicnirrh.res.inwikipedia.orgresearchgate.net. This structural difference contributes to improved antimicrobial efficacy, likely by facilitating greater membrane disruption and pore formation researchgate.net. MD simulations suggest that amidated this compound can form a helix oriented horizontally to the plane of an asymmetric interface, contributing to bilayer destabilization through angled penetration bicnirrh.res.inwikipedia.org.

Research has also explored modifications to this compound, such as PEGylation. C-terminal PEGylation of this compound resulted in decreased antibacterial activity, evidenced by increased Minimum Lethal Concentrations (MLCs) medchemexpress.commedchemexpress.comuclan.ac.uk. This was associated with reduced levels of amphiphilic α-helical structure and lower surface activity medchemexpress.commedchemexpress.com. However, PEGylation also significantly reduced the haemolytic activity of this compound, leading to an improvement in its relative therapeutic index medchemexpress.commedchemexpress.comuclan.ac.uktbzmed.ac.ir. This suggests that while PEGylation may reduce the inherent lytic potency, it can enhance the peptide's selectivity towards bacterial membranes over mammalian cells medchemexpress.commedchemexpress.comtbzmed.ac.ir.

This compound demonstrates potent activity against Gram-positive bacteria, including M. luteus, S. aureus, S. epidermis, S. mutans, and B. subtilis, typically with MIC values ranging from 25 to 30 µM nih.gov. Its activity against Gram-negative organisms is generally weaker uclan.ac.uktbzmed.ac.ir.

Key data illustrating the impact of modifications on this compound and related aureins include changes in helical content and antimicrobial activity:

PeptideEnvironment/Modificationα-Helical Structure (%)Antibacterial Activity (MIC range, µM)NotesSource(s)
This compoundPBS (aqueous)< 15.0N/APredominantly random coil uclan.ac.uk
This compoundTFE (membrane mimetic)~71-81N/AStable α-helix nih.govwikipedia.org
This compoundLipid BilayerStable α-helixN/AMembrane interaction bicnirrh.res.innih.govwikipedia.org
This compound-COOHTFE75N/ANon-amidated form wikipedia.org
This compound-CONH₂TFE71N/AAmidated form, greater helicity propensity wikipedia.org wikipedia.org
This compoundNativeN/A25-30 (Gram-positive)Potent against Gram-positive nih.gov
This compoundNativeN/A40-100 (Gram-negative)Weaker against Gram-negative uclan.ac.uktbzmed.ac.ir
PEGylated this compoundN/ADecreased40-80 (Gram-positive)Decreased antibacterial activity medchemexpress.commedchemexpress.comuclan.ac.uktbzmed.ac.ir
PEGylated this compoundN/ADecreased80-200 (Gram-negative)Decreased antibacterial activity uclan.ac.uktbzmed.ac.ir

Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.

Future Trajectories for Fundamental Research on Amphibian Host Defense Peptides

Fundamental research on amphibian host defense peptides, including aureins like this compound, continues to be a critical area with significant future trajectories. The increasing global challenge of antimicrobial resistance underscores the need for novel antimicrobial agents with distinct mechanisms of action nih.govnih.govresearchgate.net. Amphibian peptides, evolved as part of the innate immune system, offer a rich source of such potential candidates nih.govresearchgate.net.

Future research should continue to delve deeper into the precise molecular mechanisms by which these peptides interact with and disrupt microbial membranes. While the lytic α-helical mechanism is generally accepted, the nuances of membrane binding, insertion, pore formation (if applicable), and the impact of varying membrane lipid compositions on these processes warrant further investigation nih.govresearchgate.net. Advanced spectroscopic techniques, high-resolution imaging, and sophisticated computational simulations will be crucial in providing more detailed insights at the atomic and molecular levels.

Understanding the structure-activity relationships of amphibian peptides remains a key area. Further systematic studies exploring the effect of amino acid substitutions, truncations, and post-translational modifications (beyond amidation and PEGylation) on the peptides' structure, stability, membrane interaction, and target specificity are essential researchgate.net. This includes investigating how modifications influence not only antimicrobial activity but also potential immunomodulatory or anticancer properties observed in some AMPs medchemexpress.com.

The impact of the surrounding environment, such as pH and ionic strength, on the activity and conformation of these peptides is another important avenue for future research researchgate.net. Modulating these factors could potentially enhance peptide potency or selectivity researchgate.net.

Exploring the cooperative behavior of multiple peptide molecules interacting with a single membrane is also a relevant area of study, as this might reflect their action in a physiological context nih.gov.

Furthermore, research into strategies to improve the therapeutic index of promising amphibian peptides, such as through targeted delivery systems or modifications that reduce toxicity to mammalian cells while retaining antimicrobial efficacy, will be vital for their potential translation into clinical applications medchemexpress.commedchemexpress.comuclan.ac.uktbzmed.ac.ir. This includes continued investigation into modifications like PEGylation, aiming to optimize the balance between reduced toxicity and retained or improved efficacy against specific pathogens, particularly multi-drug resistant strains medchemexpress.commedchemexpress.comtbzmed.ac.ir.

Finally, exploring the potential synergistic effects of amphibian peptides when used in combination with conventional antibiotics or other antimicrobial agents could lead to novel therapeutic strategies to combat complex infections and overcome resistance mechanisms researchgate.net.

Q & A

Q. How do researchers address contradictory findings in this compound's synergy with conventional antibiotics across studies?

  • Methodological Answer: Apply fractional inhibitory concentration (FIC) indices with checkerboard assays.
  • Standardization : Use ISO 20776-2 guidelines for synergy thresholds (FIC ≤0.5) .
  • Contradiction Resolution: Meta-regression to identify confounding variables (e.g., antibiotic class) .

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